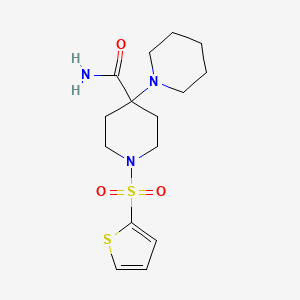
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune response and has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide inhibits the NF-κB pathway by targeting the upstream kinase, IKKβ. This kinase is responsible for the phosphorylation and activation of the NF-κB transcription factor, which regulates the expression of various genes involved in the immune response, cell survival, and proliferation. Inhibition of IKKβ by 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide leads to the downregulation of NF-κB activity and subsequent inhibition of the downstream genes.
Biochemical and Physiological Effects
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In preclinical studies, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. Additionally, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has several advantages as a research tool, including its high potency and specificity for IKKβ. It also has good solubility in aqueous solutions, which makes it easy to use in various in vitro and in vivo experiments. However, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has some limitations, including its relatively short half-life and potential off-target effects. These limitations should be taken into consideration when designing experiments using 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide.
Direcciones Futuras
There are several future directions for research on 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide. One potential direction is the development of more potent and selective inhibitors of IKKβ. Another direction is the investigation of the therapeutic potential of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the mechanism of action of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide and its downstream effects on gene expression and cellular signaling pathways should be further investigated to better understand its therapeutic potential.
Métodos De Síntesis
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenesulfonyl chloride with piperidine, followed by the reaction with 4-carboxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune response, cell proliferation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.
Propiedades
IUPAC Name |
4-piperidin-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c16-14(19)15(17-8-2-1-3-9-17)6-10-18(11-7-15)23(20,21)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPQDLNHAWCCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)
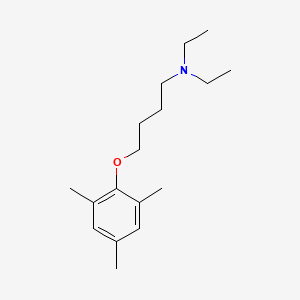

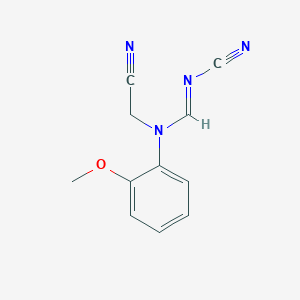
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
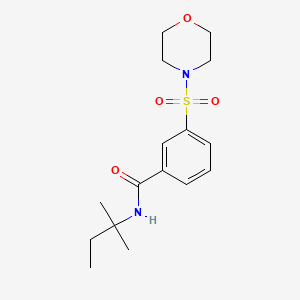
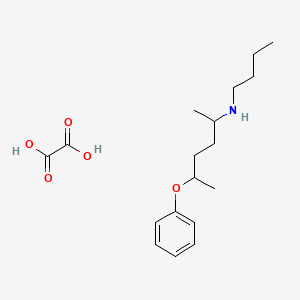
![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)